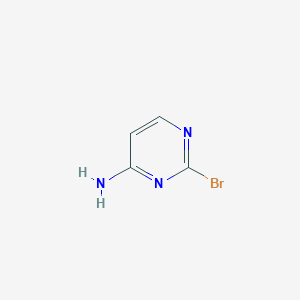

4-Amino-2-bromopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILIOIATCPZRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671780 | |

| Record name | 2-Bromopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160994-71-7 | |

| Record name | 2-Bromo-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160994-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2 Bromopyrimidine

Established Synthetic Routes to the Pyrimidine (B1678525) Scaffold

Traditional methods for synthesizing pyrimidine derivatives provide a foundational understanding for constructing the core ring structure. These routes can be broadly categorized into the formation of the pyrimidine ring from acyclic precursors and the modification of an existing pyrimidine ring.

Multicomponent Reactions for Pyrimidine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. thieme-connect.combohrium.com Several MCRs are employed for pyrimidine synthesis, with the Biginelli reaction being a classic example. rsc.org

Modern MCR strategies have expanded upon these foundations. For instance, a three-component coupling reaction involving a functionalized amine, an orthoester, and a disubstituted acetylenedicarboxylate, catalyzed by Lewis acids like zinc chloride (ZnCl₂), has proven to be a practical method for preparing pyrimidine skeletons. thieme-connect.com While not directly yielding 4-Amino-2-bromopyrimidine, the principles of MCRs allow for the theoretical design of pathways to such structures by selecting appropriate building blocks. The versatility of MCRs lies in their ability to generate diverse molecular libraries by varying the starting components. mdpi.comnih.govrug.nl

Another example is the three-component synthesis of pyrido[2,3-d]pyrimidines from 6-amino-1,3-dimethyluracil (B104193), various aromatic aldehydes, and malononitrile, catalyzed by Bismuth(III)triflate. scirp.org These reactions highlight the power of MCRs in constructing fused pyrimidine systems in a single pot. tandfonline.com

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Three-component coupling | Acetylenedicarboxylate, Amine, Orthoformate | ZnCl₂ | Substituted Pyrimidines | thieme-connect.com |

| Three-component condensation | 6-Aminouracil, Aromatic Aldehyde, Malononitrile | Bi(OTf)₃ | Pyrido[2,3-d]pyrimidines | scirp.org |

| Dehydrogenative Annulation | Alcohol, Malononitrile, Amidine Salt | Nickel(II)–NNS pincer complexes | Highly Substituted Pyrimidines | acs.orgnih.gov |

Derivatization of Pre-existing Pyrimidine Derivatives

The functionalization of a pre-formed pyrimidine ring is a common and highly effective strategy. This can involve the introduction of the amino group onto a brominated pyrimidine or the bromination of an aminopyrimidine.

Bromination of Aminopyrimidines: The direct bromination of an aminopyrimidine must be carefully controlled. The reaction of 4-aminopyridine (B3432731) with bromine (Br₂) in dichloromethane, for example, results in an initial protonation of the pyridine (B92270) nitrogen, followed by a complex bromination-dimerization process. acs.orgjyu.firesearchgate.net This illustrates that direct halogenation of amino-substituted heterocycles can be complex. Alternative methods often involve the use of brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Amination of Bromopyrimidines: A more common route involves nucleophilic aromatic substitution (SNAr) on a pyrimidine ring that already contains a bromine atom or another suitable leaving group. The 4-halo substituent in pyrimidines is often susceptible to displacement by amines. clockss.org For example, 2,4-dichloropyrimidines are frequently used as precursors, where one chlorine atom is selectively substituted by an amine. wuxiapptec.com The synthesis of 4-bromopyrimidines themselves can be achieved from the corresponding hydroxypyrimidines using reagents like phosphorus oxybromide, though this can involve multiple steps. clockss.org

Advanced Synthetic Approaches

To overcome the limitations of traditional methods, such as harsh reaction conditions or long reaction times, advanced synthetic strategies have been developed. These include microwave-assisted synthesis and one-pot reaction strategies, which offer improved efficiency and align with the principles of green chemistry.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various pyrimidine derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nanobioletters.comnih.govresearchgate.net

For example, a series of 4-amino-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazoles were synthesized in excellent yields (78–89%) via a multicomponent reaction under microwave irradiation in water, without any additional catalyst. univpancasila.ac.id Similarly, aminopyrimidine derivatives have been synthesized by the microwave-assisted condensation of chalcones and guanidine. nanobioletters.com The synthesis of trazodone (B27368) derivatives also utilizes microwave conditions to facilitate the reaction of 2-bromopyridine (B144113) with semicarbazide, significantly reducing reaction times. mdpi.com These examples demonstrate the potential of microwave assistance for the rapid and efficient synthesis of precursors or analogues of 4-Amino-2-bromopyrimidine. nih.gov

| Product Type | Reactants | Conditions | Yield | Reference |

| Aminopyrimidine Derivatives | Substituted Acetophenones, Aromatic Aldehydes, Guanidine Nitrate | Microwave Irradiation | 33-56% | nanobioletters.com |

| Pyrimido[1,2-a]benzimidazoles | 2-Aminobenzimidazole, Malononitrile, Carbonyl Compounds | Microwave, Water | 78-89% | univpancasila.ac.id |

| 2-Amino-4-chloro-pyrimidine derivatives | 2-Amino-4,6-dichloropyrimidine, Amines | Microwave, Ethanol | Not specified | nih.govresearchgate.net |

One-Pot Reaction Strategies for Substituted Pyrimidines

One-pot syntheses, which may or may not be multicomponent reactions, involve performing multiple reaction steps sequentially in the same vessel without isolating intermediates. This approach enhances efficiency by reducing workup steps and minimizing solvent waste and material loss.

A simple one-pot method has been developed for the synthesis of 4-bromopyrimidines where N-(cyanovinyl)amidines are cyclized in the presence of dry hydrogen bromide. clockss.org This method provides a direct route to 4-brominated pyrimidine systems. clockss.org Similarly, various one-pot syntheses of fused pyrimidines, such as pyrido[2,3-d]pyrimidines, have been reported using different catalysts. scirp.orgtandfonline.com For instance, the condensation of 6-amino-1,3-dimethyluracil with vinamidinium salts in the presence of sodium hydride affords pyrido[2,3-d]pyrimidines in good yields. tandfonline.com Nickel-catalyzed one-pot reactions have also been used for the sustainable synthesis of highly substituted pyrimidines from alcohols, malononitrile, and amidine salts, producing water as the only byproduct. acs.orgnih.gov

Regioselective Functionalization of the Pyrimidine Ring

When a pyrimidine ring has multiple potential reaction sites, controlling the regioselectivity of a reaction is critical. For a precursor to 4-Amino-2-bromopyrimidine, such as a dihalopyrimidine, selective substitution is essential.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines is highly sensitive to the electronic properties of other substituents on the ring. wuxiapptec.com While substitution on 2,4-dichloropyrimidine (B19661) typically occurs at the C-4 position, the presence of an electron-donating group at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com This predictability, often analyzed using quantum mechanical calculations, is crucial for designing a synthesis that selectively places an amino group at C-4. wuxiapptec.com

Another strategy for achieving regioselectivity is through directed metallation. The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the successive and regioselective magnesiation of 2-bromopyrimidine (B22483) at the C4, C6, and C5 positions, enabling the controlled introduction of various functional groups at specific sites. thieme-connect.de This method offers a powerful way to build the desired substitution pattern on a 2-bromopyrimidine scaffold. Furthermore, studies on the alkylation of pyrimidinones (B12756618) have shown that the choice of base (e.g., Cs₂CO₃ vs. K₂CO₃) can control the regioselectivity between N-alkylation and O-alkylation, highlighting the subtle factors that govern reaction outcomes. rsc.org

Introduction of Amino and Bromo Moieties

The incorporation of the amino and bromo functionalities onto the pyrimidine ring can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired efficiency of the reaction sequence.

One common approach involves the use of a pre-functionalized pyrimidine ring, such as a dihalopyrimidine, which then undergoes sequential nucleophilic aromatic substitution (SNAr). A frequently used starting material is 2,4-dichloropyrimidine. In this method, the amino group is introduced by reacting the dichlorinated precursor with an amino source, such as ammonia (B1221849). This is followed by a halogen exchange reaction or by starting directly with a mixed-halogenated pyrimidine.

Alternatively, a pyrimidine ring bearing hydroxyl groups (pyrimidinones) can serve as a precursor. For instance, a corresponding hydroxypyrimidine can be treated with a brominating agent like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) to introduce the bromine atom. clockss.org Following bromination, the introduction of the amino group at the C4 position is typically achieved through a nucleophilic substitution reaction, where a remaining leaving group (like a chloro or bromo group) is displaced by ammonia or a suitable amine.

A more direct route involves starting with 2,4-dibromopyrimidine (B1316284). In this case, the bromine atom at the C2 position is already in place, and the synthesis is reduced to selectively introducing the amino group at the C4 position. This is the most straightforward approach, provided the starting material is readily accessible. The reaction pathway is summarized in the table below.

Table 1: Key Reagents in the Synthesis of Substituted Pyrimidines

| Functional Group Introduction | Reagent(s) | Precursor Type |

|---|---|---|

| Bromination | POBr₃, PBr₅ | Hydroxypyrimidine |

Strategies for Precise Positional Substitution

The primary challenge in synthesizing 4-Amino-2-bromopyrimidine lies in controlling the regioselectivity of the substitution reactions to ensure the amino group attaches at the C4 position and the bromo group remains at the C2 position. The strategy for achieving this precision is almost exclusively based on the inherent electronic properties of the pyrimidine ring.

In 2,4-dihalopyrimidines, the carbon atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the carbon at the C2 position. rsc.orgstackexchange.com This difference in reactivity is due to the electron-withdrawing effects of the two ring nitrogen atoms, which stabilize the intermediate (a Meisenheimer complex) formed during nucleophilic attack more effectively when the attack occurs at the C4 or C6 positions. rsc.orgwikipedia.org

Therefore, the most effective and widely used strategy is the regioselective amination of a 2,4-dihalopyrimidine. When 2,4-dibromopyrimidine or 2,4-dichloropyrimidine is treated with a nucleophile like ammonia, the reaction preferentially occurs at the C4 position. acs.orgnovartis.com This yields the desired 4-amino-2-halo-pyrimidine with high selectivity. While mixtures of isomers (C4 vs. C2 substitution) can sometimes form, reaction conditions can be optimized to strongly favor the C4-substituted product. acs.org

The general order of reactivity for nucleophilic substitution on the pyrimidine core is C4/C6 > C2 > C5. rsc.org This inherent preference allows for a controlled, stepwise functionalization of the ring. Research has demonstrated that reacting 2,4-dichloropyrimidines with various amines can result in high regioselectivity for the C4 position, often without the need for a catalyst for aromatic amines. acs.org

Table 2: Regioselectivity in the Amination of 2,4-Dichloropyrimidines

| Nucleophile | Conditions | Ratio of C4-isomer to C2-isomer | Reference |

|---|---|---|---|

| Dibutylamine | K₂CO₃, DMAc | 70:30 | acs.org |

It is noteworthy that while C4-amination is the electronically favored and more common pathway, specific catalytic systems have been developed to reverse this selectivity. For example, the use of tertiary amine nucleophiles or certain palladium catalysts can force the substitution to occur at the C2 position. nih.govmit.edu This ability to steer the reaction towards either position by selecting the appropriate reagents and conditions underscores the advanced strategic control available in modern pyrimidine chemistry. However, for the synthesis of 4-Amino-2-bromopyrimidine, the conditions that favor C4 substitution are exclusively employed.

Reaction Mechanisms and Reactivity of 4 Amino 2 Bromopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic attack, particularly at positions ortho and para (positions 2, 4, and 6) to the ring nitrogens. The bromine atom at the C-2 position is therefore well-activated for displacement by nucleophiles through SNAr mechanisms. thieme-connect.comresearchgate.net

A specific and complex pathway for nucleophilic substitution in pyrimidine systems is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org This pathway is distinct from direct substitution and is often observed in reactions with strong nucleophiles like sodium amide in liquid ammonia (B1221849). wikipedia.org The general ANRORC mechanism involves the initial addition of the nucleophile to an electrophilic carbon atom of the pyrimidine ring (e.g., C-2 or C-6), which leads to the opening of the heterocyclic ring to form an open-chain intermediate. wikipedia.orgwur.nl This intermediate then undergoes recyclization to form a new pyrimidine ring, expelling the leaving group in the process. wur.nl

A key feature of the ANRORC mechanism is that it can result in a "ring transformation," where a ring nitrogen atom from the original substrate becomes an exocyclic atom in the final product. knu.ua This has been demonstrated through isotope labeling studies on substituted pyrimidines. wikipedia.orgknu.ua For the ANRORC mechanism to occur, certain structural requirements must be met, including the unhindered access of the nucleophile to an activated carbon atom (like C-2 or C-6) and the absence of more acidic protons elsewhere in the molecule. groenkennisnet.nl While direct experimental evidence for 4-Amino-2-bromopyrimidine undergoing an ANRORC reaction is not prominently documented, its structure, containing a leaving group at an activated position, makes it a potential candidate for such transformations under specific conditions, particularly with powerful nucleophiles. wur.nlgroenkennisnet.nl

The most common SNAr pathway for 4-Amino-2-bromopyrimidine involves the direct displacement of the bromide ion. The carbon atom at the C-2 position is highly electrophilic due to the inductive electron-withdrawing effects of both adjacent ring nitrogen (at position 1) and the bromine atom. This makes it a prime target for attack by a wide range of nucleophiles.

The reaction proceeds via a two-step addition-elimination sequence. First, the nucleophile attacks the C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the aromaticity is restored by the expulsion of the bromide leaving group.

The reactivity of halopyrimidines in SNAr reactions is well-established, with 2- and 4-halopyrimidines being significantly more reactive than their 5-halo counterparts. nih.govresearchgate.net The presence of the amino group at the C-4 position in 4-Amino-2-bromopyrimidine further influences the reactivity. While the amino group is an activating group by resonance, its effect is more complex in the electron-poor pyrimidine system. Nonetheless, the bromine at C-2 remains highly labile and can be displaced by various nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse array of 2-substituted 4-aminopyrimidines. researchgate.netacs.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium and copper, has become an indispensable tool for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with aryl halides. 4-Amino-2-bromopyrimidine is an excellent substrate for these reactions, with the C-Br bond serving as a handle for introducing a wide range of substituents. a2bchem.com

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used in the synthesis of biaryls and other complex molecules. rsc.orgmdpi.com

4-Amino-2-bromopyrimidine has been successfully employed as a substrate in Suzuki-Miyaura cross-coupling reactions. For instance, its reaction with phenylboronic acid has been studied to optimize conditions for forming 4-Amino-2-phenylpyrimidine. Research has shown that these reactions can be carried out effectively in water, a green solvent, even without the addition of specialized ligands, which are often required for substrates containing basic nitrogen centers. acs.orgnewdrugapprovals.org The basic amino and pyrimidine nitrogens can sometimes interfere with the palladium catalyst, but appropriate choice of base and reaction conditions can lead to high yields. acs.org

Table 1: Optimized Conditions for Suzuki-Miyaura Reaction of 4-Amino-2-bromopyrimidine acs.orgnewdrugapprovals.org

Beyond the Suzuki reaction, the C-Br bond in 4-Amino-2-bromopyrimidine is amenable to other important metal-catalyzed transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds by coupling aryl halides with amines. nih.govacs.org 4-Amino-2-bromopyrimidine can be coupled with a variety of primary and secondary amines to synthesize 2,4-diaminopyrimidine (B92962) derivatives. These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Sonogashira Coupling: This reaction, co-catalyzed by palladium and copper, forms a C-C bond between an aryl halide and a terminal alkyne. researchgate.net It is a standard method for synthesizing aryl alkynes. 2-Amino-3-bromopyridines are known substrates for this reaction, suggesting that 4-Amino-2-bromopyrimidine would similarly react with terminal alkynes to produce 4-amino-2-alkynylpyrimidines. researchgate.net

Ullmann Condensation: This classic copper-catalyzed reaction couples aryl halides with amines, alcohols, or thiols. rsc.orgrsc.org Modern protocols for the amination of bromopyridines often use copper(I) catalysts, sometimes with a ligand like ethylene (B1197577) glycol, and can proceed under relatively mild conditions. rsc.orgresearchgate.net These methods are applicable to a broad range of bromopyridine and bromopyrimidine derivatives, including those with electron-donating or -withdrawing groups. researchgate.net

Reactivity of Amino and Bromo Functional Groups

The individual functional groups of 4-Amino-2-bromopyrimidine exhibit their own characteristic reactivity, which is modulated by their presence on the pyrimidine ring.

Bromo Group: The bromine atom at the C-2 position is the primary site of electrophilicity. As detailed above, it is an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). guidechem.comchemimpex.com Its reactivity is enhanced by the electron-withdrawing nature of the adjacent ring nitrogens. researchgate.net

Participation in Condensation Reactions

The 4-amino group of 4-Amino-2-bromopyrimidine allows it to act as a potent binucleophile, readily participating in condensation reactions to form fused pyrimidine ring systems. These reactions are fundamental to the synthesis of a wide array of biologically significant molecules, particularly pyrimido[4,5-d]pyrimidines.

Research has shown that 4-aminopyrimidines can undergo condensation with various electrophilic partners. One-pot, three-component reactions involving a 4-aminopyrimidine (B60600), an aromatic aldehyde, and an active methylene (B1212753) compound represent a highly efficient method for constructing fused systems like pyrido[2,3-d]pyrimidines. rjptonline.org The mechanism typically initiates with the condensation of the aldehyde and the active methylene compound to form an arylidene intermediate. This is followed by a nucleophilic attack (Michael addition) from the C5 position of the activated 4-aminopyrimidine onto the arylidene, leading to subsequent cyclization and aromatization to yield the final fused product. rjptonline.org

The synthesis of pyrimido[4,5-d]pyrimidines often involves the reaction of a 4-aminopyrimidine derivative with reagents that can provide the necessary atoms to form the second pyrimidine ring. mdpi.com For example, the reaction can be designed in a two-step process where the initial product is further cyclized to create the fused bicyclic structure. mdpi.com The reactivity of the starting materials and the stability of the resulting fused system are critical factors. In some cases, the high π-electron deficiency of the resulting pyrimido[4,5-d]pyrimidine (B13093195) cation can make it susceptible to nucleophilic attack and subsequent ring-opening, which can limit reaction yields. nih.gov

Lewis acids can be employed to catalyze the condensation, enhancing the reaction efficiency and yield. figshare.com Temperature is another critical parameter that can be controlled to direct the outcome of condensation reactions involving nitriles, leading selectively to the formation of 4-aminopyrimidines. rsc.orgnih.gov Furthermore, simple one-pot methods have been developed for synthesizing condensed 4-bromopyrimidines by reacting 2-aminonitriles with halogenoacetonitriles in the presence of dry hydrogen bromide gas. clockss.org

Table 1: Examples of Condensation Reactions Involving Aminopyrimidine Scaffolds

| Starting Aminopyrimidine | Reactants | Catalyst/Conditions | Product | Reference |

| 6-amino-2-(methylthio) pyrimidin-4(3H)-one | Aromatic aldehydes, Dimedone | Fe3O4@nano-cellulose/Sb(V), 70°C, solvent-free | Pyrimido[4,5-b]quinolone derivatives | sharif.edu |

| 6-amino-2-(methylthio) pyrimidin-4(3H)-one | Aromatic aldehydes, 1,3-Indanedione | Fe3O4@nano-cellulose/Sb(V), 70°C, solvent-free | Indenopyrido[2,3-d]pyrimidine derivatives | sharif.edu |

| 4-Aminopyrimidines | Aromatic aldehydes, Active methylene compounds | Thermal or catalyst, Microwave or Ultrasonic irradiation | Pyrido[2,3-d]pyrimidine derivatives | rjptonline.org |

| 2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-one | Iodomethane | N/A | N6-methyl and N8-methyl derivatives | nih.gov |

| Acrylonitrile | Amidine hydrochloride salts | ZnCl2 (Lewis Acid) | 4-Aminopyrimidines | figshare.comthieme-connect.com |

| Organonitriles | N/A (self-condensation) | LiHMDS, 120-140°C | Substituted 4-aminopyrimidines | nih.gov |

Derivatization Potential for Diverse Molecular Architectures

The dual functionality of 4-Amino-2-bromopyrimidine provides significant potential for derivatization, making it an essential scaffold for generating diverse molecular architectures. a2bchem.com The bromine atom at the C2 position is a key site for modification, being susceptible to nucleophilic substitution and serving as a handle for cross-coupling reactions. The amino group at C4 can be acylated, alkylated, or used as a nucleophile in further condensation reactions.

This derivatization potential is extensively utilized in medicinal chemistry to create libraries of compounds for biological screening. a2bchem.combslonline.org For instance, the core structure of 2-thio-4-aminopyrimidine has been derivatized by introducing various substituents to optimize its anti-cancer properties. bslonline.org The process often involves a sequence of reactions, such as chlorination of precursor hydroxyl groups, followed by nucleophilic substitution with different amines, and subsequent amide coupling to introduce further diversity. bslonline.org

Multicomponent reactions (MCRs) are a particularly powerful strategy for leveraging the derivatization potential of aminopyrimidine-based compounds. mdpi.comnih.govfrontiersin.org MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, which is highly efficient and atom-economical. mdpi.comfrontiersin.org By using a 4-aminopyrimidine derivative as one of the components, chemists can rapidly generate libraries of structurally diverse heterocyclic compounds. rjptonline.orgsharif.edu These reactions often proceed through imine-initiated pathways, such as the Mannich or Biginelli reactions, to build complex scaffolds. mdpi.com The ability to systematically vary each component in an MCR provides a robust platform for exploring chemical space and discovering novel bioactive molecules. nih.gov

The strategic use of 4-Amino-2-bromopyrimidine as a versatile building block facilitates the creation of a multitude of compounds with tailored functionalities, establishing it as a valuable asset in organic chemistry and pharmaceutical research. a2bchem.com

Table 2: Derivatization Strategies for Aminopyrimidine Scaffolds

| Scaffold | Reaction Type | Reagents | Resulting Architecture | Reference |

| 4,6-dihydroxy-2-mercaptopyrimidine | Nucleophilic Substitution / Chlorination / Amide Coupling | Methyl 4-(bromomethyl)benzoate, POCl3, various amines, EDC | 2-Thiobenzyl-4-aminopyrimidine derivatives | bslonline.org |

| 4-Aminopyrimidines | Multicomponent Reaction (MCR) | Aromatic aldehydes, active methylene compounds | Pyrido[2,3-d]pyrimidine library | rjptonline.org |

| 6-amino-2-(methylthio)pyrimidin-4(3H)-one | Three-Component Reaction | Aromatic aldehydes, dimedone/1,3-indanedione | Fused polycyclic heterocycles (Pyrimido[4,5-b]quinolones) | sharif.edu |

| 3-amino-2-bromopyridine (analogous reactivity) | Multicomponent Reaction | Dithiocarbamate salts, Nitro-containing compounds | Fused thio-heterocycles | mdpi.com |

| 4-Amino-2-bromopyrimidine | General Building Block | Various reaction partners | Diverse functional molecules for pharmaceuticals and materials | a2bchem.com |

Derivatives and Analogues of 4 Amino 2 Bromopyrimidine

Rational Design Principles for Novel Pyrimidine (B1678525) Analogues

The design of novel pyrimidine analogues is often guided by the goal of enhancing biological activity and selectivity. A key strategy involves exploiting the structural differences between the active sites of target enzymes, such as protein kinases. cardiff.ac.uk By comparing the amino acid residues of different kinases, researchers can identify non-conserved regions to target with specifically designed compounds. cardiff.ac.uk This approach aims to create inhibitors with improved selectivity, a crucial factor in minimizing off-target effects.

Another principle is the concept of molecular hybridization, where pharmacophoric moieties from different known active compounds are combined into a single molecule. This can lead to compounds with dual or enhanced activity. For instance, the hybridization of different known inhibitor scaffolds has been explored to generate novel kinase inhibitors.

Furthermore, computational modeling and pharmacophore mapping play a significant role in the rational design process. These tools help in identifying key structural features required for biological activity and in predicting the binding affinity of newly designed molecules. This allows for a more targeted and efficient approach to the synthesis of new analogues.

Synthetic Strategies for Structural Diversity

The generation of a wide range of pyrimidine derivatives from 4-Amino-2-bromopyrimidine relies on a variety of synthetic methodologies that allow for modifications at different positions of the pyrimidine ring and the introduction of diverse functional groups.

Modifications at Pyrimidine Ring Positions (e.g., C2, C4)

The C2 and C4 positions of the pyrimidine ring are primary sites for chemical modification. The bromine atom at the C2 position of 4-Amino-2-bromopyrimidine is a key functional group that can be readily displaced by various nucleophiles through substitution reactions. This allows for the introduction of a wide range of substituents at this position.

Similarly, the amino group at the C4 position can be modified or replaced. For example, diazotization of the C4-amino group can be followed by trapping with water to introduce a hydroxyl group, which can exist in tautomeric equilibrium with the corresponding oxo form. nih.gov This oxo group can then serve as a handle for further functionalization.

A common strategy for creating diversity is the use of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. nih.gov These palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of various aryl, alkyl, and amino groups at the C2 and C4 positions. For instance, sequential Suzuki-Miyaura couplings on di-chlorinated pyrimidines are a powerful tool for introducing different aryl groups at C2 and C4. nih.gov

Incorporation of Heterocyclic and Aryl Moieties

The introduction of heterocyclic and aryl moieties is a widely used strategy to enhance the biological activity of pyrimidine derivatives. nih.gov These groups can engage in various interactions with biological targets, such as hydrogen bonding, and pi-stacking, thereby influencing binding affinity and selectivity.

Synthetic approaches to incorporate these moieties are diverse. Palladium-catalyzed cross-coupling reactions are frequently employed to attach a wide range of aryl and heteroaryl groups. nih.gov For example, the Suzuki-Miyaura reaction allows for the coupling of arylboronic acids with the bromo-substituted pyrimidine core.

Another approach involves the construction of fused ring systems. For example, pyrido[2,3-d]pyrimidin-7(8H)-ones can be synthesized from a preformed pyrimidine ring, such as a 4-amino-5-bromopyrimidine (B111901) derivative. nih.govresearchgate.net This strategy leads to the formation of polycyclic structures with distinct three-dimensional shapes and biological activities. The incorporation of indole (B1671886) moieties, known pharmacophores, is also a common strategy to generate biologically active compounds. rsc.org

Structure-Activity Relationship (SAR) Studies on Pyrimidine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. researchgate.net These studies provide valuable insights for the optimization of lead compounds.

Elucidating the Influence of Substituent Nature and Position on Biological Efficacy

The nature and position of substituents on the pyrimidine ring have a profound impact on biological efficacy. nih.govresearchgate.net For instance, the introduction of halogen atoms, such as chlorine or bromine, can significantly enhance the antiproliferative effect of pyrimidine derivatives. mdpi.comnih.gov The position of these halogens is also critical; for example, a bromo group at the 5th position of the pyrimidine ring has been shown to be important for the efficacy of certain compounds. nih.gov

The type of substituent at the C2 and C4 positions also plays a major role. SAR studies have shown that the presence of an amino group at the C2 position can significantly enhance antibiofilm activity. mdpi.com In contrast, an amino group at the C4 position may lead to different or reduced activity. mdpi.com The introduction of bulky or flexible side chains can also modulate the activity and selectivity of pyrimidine derivatives. arabjchem.org

The following table summarizes some key SAR findings for pyrimidine derivatives:

| Position of Substitution | Substituent Type | Influence on Biological Activity |

| C2 | Amino Group | Enhanced antibiofilm activity. mdpi.com |

| C4 | Amino Group | May have a different or lesser effect on antibiofilm activity compared to C2 substitution. mdpi.com |

| C5 | Bromo Group | Can be crucial for the efficacy of certain compounds. nih.gov |

| C5 | Trifluoromethyl Group | Can improve hinge region binding with target proteins. cardiff.ac.uk |

| General | Halogen Atoms (Cl, Br) | Can significantly enhance antiproliferative effects. mdpi.comnih.gov |

Conformational Analysis in Relation to Bioactive States

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis helps to understand the spatial arrangement of atoms and functional groups and how this relates to the molecule's bioactive state. frontiersin.orgnih.gov

For pyrimidine derivatives, the flexibility or rigidity of the molecule can influence its biological activity. The introduction of fused rings or bulky substituents can restrict the conformational freedom of the molecule, locking it into a specific bioactive conformation. For example, the synthesis of conformationally diverse pyrimidine-embedded medium/macro- and bridged cycles has been explored to access unique biological activities not attainable with flat pyrimidine compounds. frontiersin.orgnih.gov

Computational methods, such as Principal Moment of Inertia (PMI) analysis, are used to visualize the shape diversity of synthesized molecules and compare them to known bioactive compounds and natural products. frontiersin.orgnih.gov X-ray crystallography is another powerful technique that provides precise information about the molecular conformation in the solid state, revealing how molecules pack and interact with each other. mdpi.com These studies can reveal the existence of different polymorphs with distinct molecular conformations, which can have implications for the compound's physicochemical properties. mdpi.com

Applications in Medicinal Chemistry and Biological Sciences

Investigated Biological Activities of Pyrimidine (B1678525) Analogues

Anti-inflammatory Effects (e.g., COX-1/COX-2 Inhibition, iNOS/COX-2 mRNA Expression)

While direct and extensive research specifically detailing the anti-inflammatory effects of 4-Amino-2-bromopyrimidine is limited in publicly accessible literature, the broader class of pyrimidine derivatives has been a significant focus of anti-inflammatory research. nih.govmdpi.com The core pyrimidine structure is present in numerous compounds investigated for their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.govmdpi.com

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Selective inhibition of COX-2 is often a therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. Studies on various pyrimidine derivatives have demonstrated their potential as selective COX-2 inhibitors. mdpi.com For instance, certain synthesized pyrimidine derivatives have shown a higher affinity for the COX-2 isoform than for COX-1, with inhibitory activity comparable to established anti-inflammatory drugs like meloxicam. mdpi.com

Furthermore, the expression of iNOS and COX-2 is often upregulated during inflammatory responses. The modulation of their mRNA expression is a key target for anti-inflammatory agents. Research on morpholinopyrimidine derivatives has shown that these compounds can significantly reduce the mRNA expression of both iNOS and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides. This indicates that the pyrimidine scaffold can be functionalized to create potent inhibitors of inflammatory mediator production at the genetic level.

Given the established anti-inflammatory potential of the pyrimidine scaffold, 4-Amino-2-bromopyrimidine represents a promising starting point for the development of novel anti-inflammatory agents. Its functional groups are amenable to chemical modification to optimize binding to targets like COX-2 and to modulate pathways involving iNOS and COX-2 expression.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Select Pyrimidine Derivatives This table presents findings for pyrimidine derivatives, as direct data for 4-Amino-2-bromopyrimidine is not extensively documented.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

|---|---|---|---|---|

| Pyrimidine Derivative L1 | COX-1 | >100 | >7.14 | Meloxicam |

| Pyrimidine Derivative L1 | COX-2 | 14 | ||

| Pyrimidine Derivative L2 | COX-1 | 22 | 0.96 | Piroxicam |

| Pyrimidine Derivative L2 | COX-2 | 23 |

Data sourced from studies on pyrimidine derivatives. mdpi.com

Potential in Agrochemical Development

The pyrimidine ring is a critical structural motif found in a wide array of agrochemicals, including fungicides, herbicides, and insecticides. The inherent biological activity of the pyrimidine core makes compounds like 4-Amino-2-bromopyrimidine valuable subjects for investigation and development in the agricultural sector.

Enhancement of Crop Protection Formulations

While specific formulation studies involving 4-Amino-2-bromopyrimidine are not widely published, closely related compounds such as 4-Amino-2-chloropyrimidine are utilized in the formulation of herbicides and fungicides to enhance crop protection and yield. The structural similarities suggest that 4-Amino-2-bromopyrimidine could potentially serve a similar function. Aminopyrimidines can act as active ingredients or as adjuvants that improve the stability, efficacy, or delivery of the primary pesticidal agent in a formulation. The development of advanced formulations, such as microencapsulations or nanoformulations, could further leverage the physicochemical properties of pyrimidine-based compounds to create more effective and environmentally sustainable crop protection solutions.

Precursors for Agrochemical Synthesis

The chemical structure of 4-Amino-2-bromopyrimidine makes it a highly useful precursor for the synthesis of more complex agrochemicals. The bromine atom at the 2-position is a reactive site, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups. This versatility enables chemists to build upon the aminopyrimidine core to create novel molecules with specific biological activities.

For example, the anilinopyrimidine class of fungicides, which act by inhibiting methionine biosynthesis in fungi, highlights the success of pyrimidine-based structures in agrochemical design. The 4-amino group of 4-Amino-2-bromopyrimidine can be modified, and the bromo- group can be displaced to synthesize a library of new compounds for screening as potential herbicides, fungicides, or insecticides. This synthetic utility positions 4-Amino-2-bromopyrimidine as a valuable building block in the discovery pipeline for next-generation crop protection agents.

Table 2: Examples of Agrochemicals Featuring a Pyrimidine Core This table illustrates the importance of the pyrimidine scaffold in existing agrochemicals, highlighting the potential of precursors like 4-Amino-2-bromopyrimidine.

| Agrochemical | Type | Mode of Action (if applicable) |

|---|---|---|

| Pyrimethanil | Fungicide | Inhibition of methionine biosynthesis |

| Cyprodinil | Fungicide | Inhibition of methionine biosynthesis |

| Mepanipyrim | Fungicide | Inhibition of methionine biosynthesis |

| Imazalil | Fungicide | Sterol demethylation inhibitor (DMI) |

| Fenarimol | Fungicide | Sterol demethylation inhibitor (DMI) |

Advanced Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (FTIR, FT-Raman, SERS)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. While Surface-Enhanced Raman Spectroscopy (SERS) can provide enhanced signals, specific SERS studies on 4-Amino-2-bromopyrimidine are not widely documented. The analysis of FTIR and FT-Raman spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), to achieve a more precise assignment of the vibrational modes. physchemres.orgnih.govresearchgate.net

The vibrational spectrum of 4-Amino-2-bromopyrimidine is complex, featuring contributions from the amino group, the C-Br bond, and the pyrimidine (B1678525) ring. A definitive assignment of each fundamental mode typically requires a combination of experimental data and theoretical calculations. core.ac.uk The N-H stretching vibrations of the primary amino group are expected in the 3500–3300 cm⁻¹ region, with asymmetric modes appearing at higher wavenumbers than symmetric modes. core.ac.uk Aromatic C-H stretching vibrations are typically observed around 3100–3000 cm⁻¹. The pyrimidine ring itself has characteristic in-plane and out-of-plane bending and stretching modes. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Table 1: Characteristic Vibrational Frequencies for 4-Amino-2-bromopyrimidine This table is based on typical frequency ranges for the specified functional groups as observed in related aromatic amines and halogenated pyrimidines.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | 3550 - 3450 | Stretching of the N-H bonds in the amino group. |

| N-H Symmetric Stretch | 3450 - 3350 | Stretching of the N-H bonds in the amino group. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the C-H bonds on the pyrimidine ring. |

| NH₂ Scissoring | 1650 - 1600 | In-plane bending of the amino group. core.ac.uk |

| Ring C=C, C=N Stretch | 1600 - 1400 | Stretching vibrations of the pyrimidine ring framework. |

| Aromatic C-H In-plane Bend | 1300 - 1000 | In-plane bending of the C-H bonds on the ring. core.ac.uk |

| C-Br Stretch | 700 - 500 | Stretching of the carbon-bromine bond. |

| NH₂ Wagging | ~450 - 400 | Out-of-plane bending of the amino group. core.ac.uk |

Vibrational spectroscopy is highly sensitive to the molecular environment. Shifts in the characteristic frequencies of the amino group's N-H stretching and bending modes can provide strong evidence for intermolecular hydrogen bonding. In the solid state, it is expected that the amino group of one molecule interacts with the nitrogen atoms of the pyrimidine ring of a neighboring molecule. This interaction would typically cause a broadening and a shift to lower frequency of the N-H stretching bands compared to their positions in a dilute solution in a non-polar solvent. Such studies are crucial for understanding the supramolecular assembly of the compound in the crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-Amino-2-bromopyrimidine by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 4-Amino-2-bromopyrimidine is expected to show distinct signals for the amino protons and the two protons on the pyrimidine ring. The ring protons, being in different chemical environments, should appear as two separate signals, likely doublets, due to coupling with each other. The amino group protons typically appear as a broad singlet.

In the ¹³C NMR spectrum, four signals are expected for the four carbon atoms of the pyrimidine ring. The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the bromine (C2) would be significantly affected, as would the carbon bonded to the amino group (C4). The specific chemical shifts help to confirm the substitution pattern of the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-2-bromopyrimidine Predicted values are based on the analysis of similar aminopyrimidine structures. Actual values may vary depending on the solvent and experimental conditions.

| Nucleus | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|---|

| ¹H | H-5 | ~6.0 - 6.5 | - | Doublet |

| ¹H | H-6 | ~7.8 - 8.2 | - | Doublet |

| ¹H | NH₂ | ~5.0 - 7.0 (variable) | - | Broad Singlet |

| ¹³C | C-2 | - | ~160 - 165 | - |

| ¹³C | C-4 | - | ~162 - 167 | - |

| ¹³C | C-5 | - | ~95 - 105 | - |

| ¹³C | C-6 | - | ~155 - 160 | - |

The chemical shifts observed in NMR spectra, particularly for protons involved in hydrogen bonding, can be highly dependent on the solvent used. thieme-connect.dereddit.com The chemical shift of the amino protons in 4-Amino-2-bromopyrimidine is especially sensitive to the solvent environment. In hydrogen-bond acceptor solvents like DMSO-d₆, the NH₂ signal is expected to shift downfield and may become sharper compared to its position in a less interactive solvent like CDCl₃. pitt.edu

Furthermore, proton exchange studies are valuable for identifying labile protons. When the ¹H NMR spectrum is recorded in a protic deuterated solvent such as D₂O or methanol-d₄, the protons of the amino group can exchange with the deuterium (B1214612) atoms of the solvent. This exchange process leads to the disappearance of the NH₂ signal from the spectrum, providing unambiguous confirmation of its assignment. nih.gov

X-ray Crystallography (Single Crystal and Powder XRD)

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions.

While a specific single-crystal X-ray diffraction study for 4-Amino-2-bromopyrimidine is not prominently reported in the surveyed literature, analysis of closely related structures, such as 5-Bromo-2-chloropyrimidin-4-amine, offers valuable insights. nih.gov This related compound crystallizes in the monoclinic system (space group P2₁/c) and forms inversion dimers through pairs of N—H···N hydrogen bonds. nih.gov It is highly probable that 4-Amino-2-bromopyrimidine would exhibit similar hydrogen-bonding motifs, forming dimers or extended networks in the crystal lattice. A single-crystal XRD analysis would determine its crystal system, space group, and unit cell parameters, providing a complete picture of its solid-state architecture.

Powder X-ray Diffraction (PXRD) serves as a complementary technique. PXRD is used to analyze a polycrystalline or bulk sample to verify its crystalline nature, determine phase purity, and identify the specific crystalline form (polymorph). researchgate.net The resulting diffraction pattern is a fingerprint of the crystalline solid, which can be compared to patterns calculated from single-crystal data or used for quality control purposes.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The analysis of hydrogen bonding and supramolecular assembly is contingent upon the availability of crystal structure data. Hydrogen bonds, which are crucial non-covalent interactions, dictate how molecules recognize each other and pack in the solid state, influencing physical properties like melting point and solubility. In aminopyrimidines, the amino group and ring nitrogen atoms are potential hydrogen bond donors and acceptors, respectively. They can form various motifs, such as dimers or extended chains. However, without experimental crystallographic data for 4-Amino-2-bromopyrimidine, a specific description of its hydrogen bonding network and the resulting supramolecular architecture remains speculative.

Electronic Spectroscopy (UV-Visible)

Electronic spectroscopy is a key technique used to probe the electronic structure of a molecule by observing transitions between different energy levels upon absorption of UV or visible light.

Specific experimental data detailing the UV-Visible absorption spectrum of 4-Amino-2-bromopyrimidine, including its absorption maxima (λmax) and corresponding molar absorptivity (ε), are not reported in the surveyed literature. Such data would reveal information about the π-electron system and the energies of its electronic transitions, typically π → π* and n → π* transitions common in heterocyclic aromatic compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict and interpret electronic absorption spectra. It can calculate the energies of vertical electronic transitions and the oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally. A TD-DFT analysis for 4-Amino-2-bromopyrimidine would help assign the specific nature of its electronic transitions (e.g., identifying them as charge-transfer or locally excited states) by examining the molecular orbitals involved. However, no dedicated TD-DFT studies for interpreting the electronic spectrum of this specific compound have been published.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 4-Amino-2-bromopyrimidine, DFT calculations provide valuable insights into its geometry, vibrational frequencies, electronic properties, and reactivity.

Geometry Optimization and Prediction of Vibrational Frequencies

Theoretical calculations, particularly using DFT methods like B3LYP with various basis sets (e.g., 6-31+G, 6-311++G), are employed to determine the optimized molecular geometry of pyrimidine (B1678525) derivatives. nih.govresearchgate.net This process finds the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. irjweb.comphyschemres.org The accuracy of these computational methods is often validated by comparing the calculated parameters with experimental data where available. nih.govresearchgate.net For many pyrimidine-based compounds, a good agreement between theoretical and experimental values is observed. nih.govresearchgate.net

Once the geometry is optimized, vibrational frequency calculations can be performed. nih.govwisc.edu These calculations predict the infrared and Raman spectra of the molecule. nih.gov The predicted spectra are often in good agreement with experimental FTIR and FT-Raman spectra, aiding in the assignment of vibrational modes. nih.govresearchgate.net Scaling factors are sometimes applied to the calculated frequencies to improve the correlation with experimental data. researchgate.netphyschemres.org The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. irjweb.comphyschemres.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. irjweb.com DFT calculations are widely used to compute the energies of the HOMO, LUMO, and the resulting energy gap for pyrimidine derivatives. irjweb.comresearchgate.net These calculations provide insights into charge transfer possibilities within the molecule. irjweb.com The HOMO-LUMO gap can be influenced by factors such as protonation, which can lead to a decrease in the gap and a shift to lower energy excitations. nih.gov

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. Higher energy indicates a better electron donor. irjweb.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. Lower energy indicates a better electron acceptor. irjweb.com |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A large gap implies high stability and low reactivity. A small gap suggests higher reactivity. irjweb.comnih.gov |

Prediction of Chemical Reactivity Parameters

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. nih.gov These parameters, including electronegativity (χ), chemical hardness (η), and global softness (σ), are calculated using DFT. nih.gov

Electronegativity (χ) : This parameter measures the power of an atom or group of atoms to attract electrons towards itself. It is calculated as the negative of the chemical potential. nih.gov

Chemical Hardness (η) : Hardness is a measure of the resistance to change in the electron distribution or charge transfer. It is calculated based on the energies of the HOMO and LUMO. nih.gov A larger HOMO-LUMO gap corresponds to a greater hardness and higher stability. nih.gov

Global Softness (σ) : Softness is the reciprocal of hardness and indicates the molecule's capacity to accept electrons. nih.gov Low softness values suggest low reactivity. nih.gov

These quantum chemical descriptors are valuable for predicting the chemical behavior and stability of molecules like 4-Amino-2-bromopyrimidine. nih.gov

| Reactivity Parameter | Formula | Description |

| Electronegativity (χ) | χ = -μ = (I + A) / 2 | Measures the ability to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. nih.gov |

| Global Softness (σ) | σ = 1 / η | Reciprocal of hardness, indicates reactivity. nih.gov |

Where I (Ionization Potential) ≈ -EHOMO and A (Electron Affinity) ≈ -ELUMO

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It provides a detailed picture of the charge distribution and delocalization effects within a molecule by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu The stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. wisc.edu

Key aspects revealed by NBO analysis include:

Hyperconjugation : The interaction between sigma (σ) and pi (π) orbitals, which contributes to molecular stability. youtube.com

Charge Transfer : The transfer of electron density from Lewis-type (donor) orbitals to non-Lewis-type (acceptor) orbitals, indicating departures from an idealized Lewis structure. wikipedia.org

Hybridization : The sp composition of atomic hybrids in bonds. uni-muenchen.de

Intermolecular Hydrogen Bonding : NBO analysis can identify and quantify the strength of hydrogen bonds between molecules. nih.gov

For pyrimidine derivatives, NBO analysis helps in understanding the intramolecular charge transfer and the stability arising from hyperconjugative interactions. nih.gov

Topological Studies (e.g., ELF, LOL, ALIE, RDG)

Topological analyses of the electron density provide further insights into the nature of chemical bonds and non-covalent interactions. researchgate.net Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Local Ionization Energy (ALIE), and Reduced Density Gradient (RDG) are employed for this purpose. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : These functions reveal the regions of high electron localization, which are indicative of covalent bonds and lone pairs. researchgate.net The color scale in ELF and LOL maps helps to distinguish between localized (high values) and delocalized (low values) electronic regions. researchgate.net

Reduced Density Gradient (RDG) : The RDG method is particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netresearchgate.net Scatter plots of the RDG versus the sign of the second eigenvalue of the electron density Hessian can distinguish between these different types of interactions. researchgate.net

Average Local Ionization Energy (ALIE) : ALIE surfaces can indicate the most reactive sites of a molecule for electrophilic attack.

These topological studies complement other computational methods by providing a visual and intuitive understanding of the chemical bonding and interactions within 4-Amino-2-bromopyrimidine. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding modes and affinities of small molecules with macromolecular targets, such as proteins. nih.govnih.gov These methods are instrumental in drug discovery and design.

Molecular Docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding energy. nih.gov For pyrimidine derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex by simulating the movements of atoms over time. nih.gov MD simulations can be used to assess the stability of the docked complex and to calculate binding free energies using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). nih.gov These simulations offer a deeper understanding of the conformational changes and interactions that occur upon ligand binding. nih.gov

Prediction of Ligand-Receptor Binding Affinities and Interactions

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). This method calculates a scoring function, often expressed as binding energy in kcal/mol, to estimate the strength of the ligand-receptor interaction.

In a computational study, a series of 2-amino-pyrimidine derivatives were evaluated for their potential to inhibit the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus, a key enzyme in the viral life cycle. nih.gov The docking results revealed that these derivatives could fit into the active site of the protease. For instance, one derivative achieved a binding energy score of -8.12 kcal/mol, indicating a strong and stable interaction. nih.gov The analysis of the binding mode showed that the interactions were stabilized by a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site, including:

Hydrogen Bonds: Asn142, Phe140. nih.gov

Hydrophobic Interactions: His41, Met49, Tyr54, Leu141, His163, His164, Met165, Glu166, His172, Asp187, Arg188. nih.gov

Other Interactions: A Pi-Sulfur bond with Met165 and a Pi-Alkyl interaction with Met49 were also observed, further anchoring the ligand within the binding pocket. nih.gov

The binding free energy (ΔGbind) is another critical parameter for quantifying ligand-protein binding and is often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.gov This approach provides a more refined estimation of binding affinity by considering the energies of the complex, the protein, and the ligand in both bound and unbound states. nih.gov

| Derivative | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Inhibition Constant (µM) |

|---|---|---|---|

| Derivative 3 | -6.61 | 5 | - |

| Derivative 4 | -7.03 | 2 | - |

| Derivative 5 | -7.06 | 5 | - |

| Derivative 6 | -8.12 | 3 | 1.11 |

Computational Screening for Biological Targets (e.g., Enzymes, Receptors)

Before engaging in extensive laboratory testing, computational screening can identify the most probable biological targets for a given compound. mdpi.com By comparing the structure of a novel compound against databases of known bioactive molecules and their targets, these methods can predict potential protein interactions. This approach helps to prioritize which biological assays are most likely to yield significant results. nih.gov

For thieno[2,3-d]pyrimidines, which are structurally related to 4-amino-2-bromopyrimidine, computational target prediction suggested that their biological action would most likely be mediated through interactions with kinase enzymes. mdpi.com Kinases are a major class of enzymes that are frequently implicated in diseases such as cancer, making them important drug targets. mdpi.com Similarly, the molecular docking studies that identified the SARS-CoV-2 main protease as a potential target for pyrimidine derivatives serve as a successful example of computational screening. nih.gov

Molecular Dynamics for Conformational Changes and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a protein and its ligand over time. nih.govbiorxiv.org These simulations are crucial for assessing the stability of a predicted ligand-receptor complex. nih.gov By simulating the movements of atoms over a set period, MD can confirm whether a ligand remains securely in the binding pocket or if it dissociates. nih.gov

A key parameter derived from MD simulations is the Root Mean Square Fluctuation (RMSF). RMSF measures the average deviation of each amino acid residue over the course of the simulation. nih.gov High RMSF values in the binding site can indicate that the residues are not forming strong, stable interactions with the ligand, suggesting a less optimal binding. nih.gov Conversely, a reduction in the mobility of binding site residues upon ligand binding suggests the formation of a stable complex. nih.gov This combination of molecular dynamics with principal component analysis (PCA) offers a powerful tool for understanding the essential dynamics governing protein function and ligand interaction. nih.gov

In Silico ADME and Toxicity Predictions

In silico models are essential for the early evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (ADMET). nih.govmdpi.com Predicting these properties before synthesis can prevent the costly failure of drug candidates in later stages of development. mdpi.com

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion Properties

Computational tools like the SwissADME server are widely used to predict the pharmacokinetic properties of compounds based on their chemical structure. nih.gov For a series of novel pyrimidine derivatives, these predictions indicated favorable drug-like characteristics. nih.gov

Key predicted ADME properties for these pyrimidine derivatives include:

Gastrointestinal (GI) Absorption: The compounds were predicted to have high GI absorption, which is a prerequisite for oral bioavailability. nih.gov

Bioavailability Score: The derivatives all showed a bioavailability score of 0.55, suggesting a good probability of becoming effective oral drugs. nih.gov

Drug-Likeness: The compounds generally adhered to established rules for drug-likeness, such as Lipinski's Rule of Five. nih.gov For example, some 2-alkyl-4-amino-thieno[2,3-d]pyrimidines were predicted to have high intestinal absorption and favorable drug-like properties. mdpi.com

| Property | Prediction | Implication |

|---|---|---|

| GI Absorption | High | Good potential for oral administration. |

| BBB Permeability | Yes (most derivatives) | Potential to act on the central nervous system. |

| Skin Permeability (LogKp) | Negative values | Compound is less permeable through the skin. |

| Bioavailability Score | 0.55 | Good probability of oral bioavailability. |

Prediction of Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical property that determines its suitability for treating central nervous system (CNS) disorders. nih.gov Computational models, often employing machine learning algorithms like support vector machines (SVM) or neural networks, are used to predict BBB permeability based on molecular descriptors. uky.edufrontiersin.org These models classify compounds as either BBB+ (permeable) or BBB- (impermeable). nih.gov

For a series of synthesized 2-amino-4-chloro-pyrimidine derivatives, in silico analysis predicted that most of the compounds would be capable of crossing the BBB. nih.gov However, it is important to note that small structural modifications can significantly alter this property. In a separate study, a different pyrimidine derivative, compound 10h, was predicted to not have passive BBB penetration, which could be advantageous for drugs intended to act peripherally and avoid CNS side effects. mdpi.com

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

Microwave-assisted synthesis is another promising avenue, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov Researchers are also exploring solvent-free or "grindstone" chemistry techniques, which reduce environmental impact by eliminating the need for volatile organic solvents. alfa-chemistry.com The use of recyclable catalysts and the development of continuous flow processes are also anticipated to play a crucial role in making the production of pyrimidine (B1678525) derivatives more sustainable and cost-effective.

| Synthesis Technique | Advantages |

| Multicomponent Reactions (MCRs) | High atom economy, reduced number of steps, operational simplicity. |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, cleaner reaction profiles. |

| Solvent-Free Reactions | Reduced environmental impact, simplified work-up procedures. |

| Recyclable Catalysts | Lower cost, reduced waste, increased sustainability. |

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of 4-aminopyrimidine (B60600) continue to be explored for new therapeutic applications. nih.gov A primary area of focus is the development of kinase inhibitors for cancer therapy. nih.gov Derivatives have shown potent activity against various kinases, including Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are often dysregulated in cancer. nih.gov

Beyond oncology, research is extending to other areas. For instance, aminopyridine-based compounds have been investigated as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase, which are targets for conditions like vascular calcification and certain immunological diseases. oled.com The inherent versatility of the 4-aminopyrimidine structure allows for modifications to target a wide array of biological molecules, suggesting that future research will uncover novel applications in treating infectious, inflammatory, and neurodegenerative diseases.

| Biological Target | Therapeutic Area | Research Findings |

| Kinases (e.g., EGFR, FAK) | Oncology | Pyrimidine derivatives show potent inhibition, leading to antiproliferative activity and suppression of metastasis. nih.gov |

| Ecto-nucleotidases | Vascular Calcification, Immunology | 4-Aminopyridine (B3432731) amides act as dual inhibitors with potential anticancer activity. oled.com |

| Tubulin | Oncology | Certain pyrimidine derivatives inhibit tubulin polymerization, inducing apoptosis and cell cycle arrest in cancer cells. nih.gov |

Integration of Advanced Computational Methods for De Novo Drug Design

The design and discovery of new drugs based on the 4-Amino-2-bromopyrimidine scaffold are being revolutionized by advanced computational methods. mdpi.com Computer-Aided Drug Design (CADD) allows researchers to model interactions between a ligand and its biological target, predict the activity of new compounds, and optimize lead structures with greater speed and efficiency. mdpi.commdpi.com

Techniques such as Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are integral to this process. mdpi.com Molecular docking studies, for example, can predict the binding affinity and orientation of a pyrimidine derivative within the active site of a target protein, providing insights for further modification. oled.comresearchgate.net As artificial intelligence and machine learning models become more sophisticated, their integration into the drug discovery pipeline will enable the de novo design of novel 4-aminopyrimidine derivatives with highly specific and potent biological activities, while also predicting their pharmacokinetic properties. mdpi.com

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicts binding modes and affinities of ligands to target proteins. researchgate.net |

| Virtual Screening | Rapidly screens large libraries of virtual compounds to identify potential hits. mdpi.com |

| ADME/T Prediction | Forecasts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of drug candidates. mdpi.com |

| De Novo Design | Generates novel molecular structures with desired properties from scratch. mdpi.com |

Applications in Materials Science and Functional Molecule Development

The unique electronic properties of the pyrimidine ring are paving the way for the application of its derivatives, including those related to 4-Amino-2-bromopyrimidine, in materials science. alfa-chemistry.com The electron-deficient nature of the pyrimidine core makes it an excellent candidate for use in organic electronics. alfa-chemistry.comnbinno.com

Specifically, pyrimidine derivatives are being actively researched for use in Organic Light-Emitting Diodes (OLEDs). nbinno.comnih.gov They can function as electron-transporting materials, host materials for emissive dopants, or as emitters themselves, contributing to the efficiency, brightness, and longevity of OLED devices. alfa-chemistry.comnih.govfrontiersin.org The ability to tune the optical and electronic properties of these molecules through chemical modification is a key advantage. researchgate.netrsc.org Furthermore, incorporating pyrimidine units into polymer backbones can enhance the thermal stability and mechanical properties of the resulting materials. tandfonline.com There is also emerging interest in using pyrimidine derivatives for developing nonlinear optical (NLO) materials, which have potential applications in advanced photonic and optical devices.

| Application Area | Function of Pyrimidine Derivative |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting layers, host materials, and emitters. alfa-chemistry.comnbinno.comnih.gov |

| Organic Thin-Film Transistors (OFETs) | Electron transport unit to improve electron affinity and mobility. alfa-chemistry.com |

| Polymers | Enhances thermal and mechanical properties. tandfonline.com |

| Nonlinear Optical (NLO) Materials | Provides significant NLO behavior for photonic applications. |

Q & A

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives synthesized from 4-Amino-2-bromopyrimidine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products